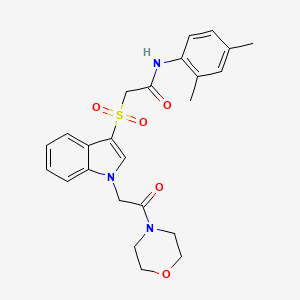
N-(2,4-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O5S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and the mechanisms underlying its effects.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C24H27N3O5S, and it features a sulfonamide group attached to an indole structure, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity . For instance, in vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. Notably, the compound showed an IC50 value of 0.3 μM against acute lymphoblastic leukemia (ALL) cells, indicating potent activity compared to other tested compounds .
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| ALL (EU-3) | 0.3 |
| Neuroblastoma (NB1643) | 0.5 |
| Neuroblastoma (SHEP1) | 0.8 |
| Neuroblastoma (LA1–55N) | 1.2 |
These results indicate that the compound has a preferential activity towards ALL cells over neuroblastoma cells, suggesting a potential therapeutic application in hematological malignancies.
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cancer cells. It may inhibit key signaling pathways responsible for cell proliferation and survival. The presence of the morpholino and sulfonamide groups likely enhances its binding affinity to these targets.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 1H-indole-3-sulfonyl chloride with N-(2,4-dimethylphenyl)acetamide in the presence of a base, followed by the introduction of the morpholino group through nucleophilic substitution reactions.
Table 2: Common Synthetic Routes for this compound
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Sulfonation | 1H-indole-3-sulfonyl chloride |
| 2 | Acetylation | N-(2,4-dimethylphenyl)acetamide |
| 3 | Substitution | 2-morpholino-2-oxoethyl chloride |
Case Studies and Research Findings
In one notable study, researchers evaluated the compound's effects on cell growth and apoptosis in various cancer models. The results indicated that treatment with this compound led to significant reductions in colony formation in treated cells compared to control groups . This suggests that it not only inhibits proliferation but may also induce programmed cell death.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-17-7-8-20(18(2)13-17)25-23(28)16-33(30,31)22-14-27(21-6-4-3-5-19(21)22)15-24(29)26-9-11-32-12-10-26/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBLVOPERGGKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













